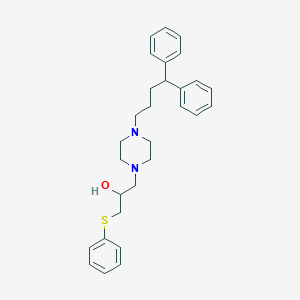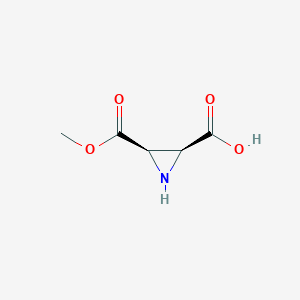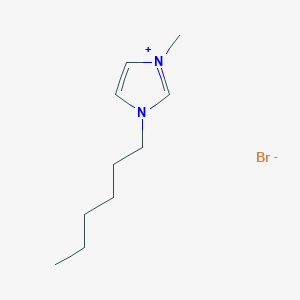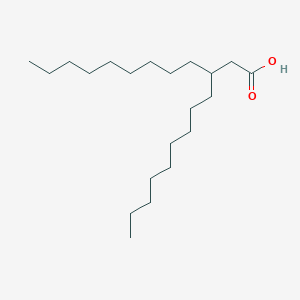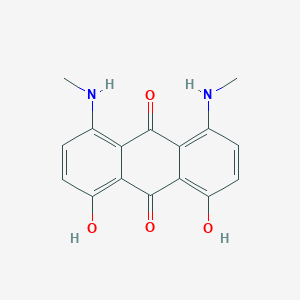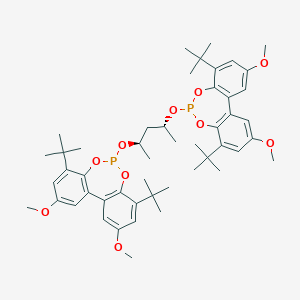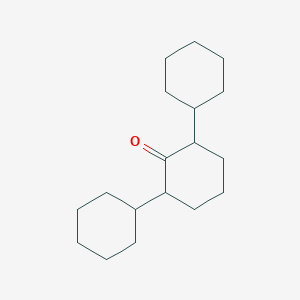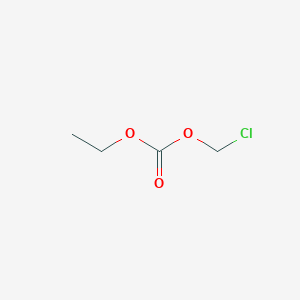
Chloromethyl Ethyl Carbonate
概要
説明
Chloromethyl ethyl carbonate is not directly mentioned in the provided papers, but related compounds and reactions can give us insights into its properties and reactivity. Chloromethyl ethyl carbonate would be an ester derived from chloroformic acid and ethanol, containing both chloromethyl and ethyl groups attached to a carbonate central core.
Synthesis Analysis
The synthesis of related carbonates is described in several papers. For instance, dextran alkyl carbonates were synthesized using ethyl chloroformate , and a similar approach could potentially be applied to synthesize chloromethyl ethyl carbonate. Additionally, ethylene carbonate was synthesized from 2-chloroethanol and CO2, using silica gel as a catalyst . This method could be adapted for the synthesis of chloromethyl ethyl carbonate by changing the alcohol used in the reaction.
Molecular Structure Analysis
While the exact molecular structure of chloromethyl ethyl carbonate is not discussed, the structure of related compounds such as ethyl chlorothioformate has been investigated using X-ray diffraction, revealing a synperiplanar conformation with respect to the C=O and S-C bonds . This information can help predict the molecular conformation of chloromethyl ethyl carbonate, which may have similar steric and electronic considerations.
Chemical Reactions Analysis
The reactivity of chloromethyl groups in carbonates is highlighted in the synthesis of 2-(alkoxymethoxy)ethyl acetates from 2-(chloromethoxy)ethyl acetate . This suggests that chloromethyl ethyl carbonate could undergo substitution reactions with alcohols to form alkoxymethyl ethyl carbonates. Additionally, the interaction of chlorinated ethylenes with chromium exchanged zeolite Y leads to the formation of oxygenated species with fewer chlorine atoms , indicating that chloromethyl ethyl carbonate might also be susceptible to dechlorination and oxidation reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl ethyl carbonate can be inferred from related compounds. For example, the synthesis of starch ethyl carbonates resulted in products that were soluble in polar aprotic solvents and water, depending on the degree of substitution . This suggests that chloromethyl ethyl carbonate may also be soluble in similar solvents. The influence of reaction conditions on the efficiency and substitution pattern of dextran carbonates provides insight into how different reaction parameters might affect the properties of chloromethyl ethyl carbonate.
科学的研究の応用
1. Chloromethylation of Aromatic Compounds
- Application Summary: Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
- Methods of Application: Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
- Results or Outcomes: The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Synthesis of Chloromethyl Ethylene Carbonate
- Application Summary: The synthesis of Chloromethyl Ethylene Carbonate (CMEC) by carbon dioxide (CO2) and epichlorohydrin (ECH) has been investigated and optimized . This process can be regarded as an innovative way of CO2 utilization .
- Methods of Application: The process involves the catalytic conversion of epichlorohydrin (ECH) and carbon dioxide (CO2) to chloromethyl ethylene carbonate (CMEC) using a response surface methodology . The optimum reaction conditions of 353 K, 11 bar CO2 pressure, and 12 h using fresh 12% (w/w) Zr/ZIF-8 catalyst loading were found .
- Results or Outcomes: The optimum conditions produced 93% conversion of ECH and 68% yield of CMEC . The predicted and experimental values are in excellent agreement with 1.55% and 1.54% relative errors from experimental results for both the conversion of ECH and CMEC yield, respectively .
3. Preparation of Hepatitis C Virus NS3 Protease Inhibitors
- Application Summary: Chloromethyl Ethyl Carbonate is used as a reagent in the preparation of Hepatitis C Virus NS3 Protease Inhibitors . These inhibitors are potential therapeutic agents for the treatment of Hepatitis C, a viral infection that can lead to serious liver damage .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific inhibitor being synthesized. Typically, Chloromethyl Ethyl Carbonate would be used in a reaction to introduce a chloromethyl group into the inhibitor molecule .
- Results or Outcomes: The outcome of this application is the production of potential therapeutic agents for the treatment of Hepatitis C .
4. Synthesis of PMPA Prodrugs
- Application Summary: Chloromethyl Ethyl Carbonate can be used in the synthesis of PMPA prodrugs . PMPA (Tenofovir) is an antiretroviral medication used to prevent and treat HIV/AIDS . The prodrug form improves the drug’s bioavailability .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific prodrug being synthesized. Typically, Chloromethyl Ethyl Carbonate would be used in a reaction to introduce a chloromethyl group into the prodrug molecule .
- Results or Outcomes: The outcome of this application is the production of potential therapeutic agents for the treatment of HIV/AIDS .
5. Crosslinking Agent in Polymer Production
- Application Summary: Chloromethyl Ethyl Carbonate is used as a crosslinking agent in the production of polymers and coatings . Crosslinking agents help to create bonds between polymer chains, enhancing the material’s properties such as strength, stability, and resistance to environmental factors .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific polymer or coating being produced. Typically, Chloromethyl Ethyl Carbonate would be incorporated into the polymerization process to introduce crosslinks between polymer chains .
- Results or Outcomes: The outcome of this application is the production of polymers and coatings with enhanced properties .
6. Solvent in Various Applications
- Application Summary: Chloromethyl Ethyl Carbonate has been studied for its potential use as a solvent in various applications . Solvents are used in a wide range of industries, including pharmaceuticals, paints and coatings, adhesives, and cleaning products .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific application. In general, Chloromethyl Ethyl Carbonate would be used to dissolve or dilute other substances in the formulation of a product .
- Results or Outcomes: The outcome of this application is the production of various products where Chloromethyl Ethyl Carbonate acts as a solvent .
Safety And Hazards
将来の方向性
Chloromethyl Ethyl Carbonate is currently being used in research, particularly in the field of infectious disease research . It is a certified reference material for highly accurate and reliable data analysis . As such, it is likely to continue being used in various research applications in the future.
特性
IUPAC Name |
chloromethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGZMKXMSDULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416015 | |
| Record name | Chloromethyl Ethyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl Ethyl Carbonate | |
CAS RN |
35179-98-7 | |
| Record name | Chloromethyl ethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35179-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl Ethyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, chloromethyl ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



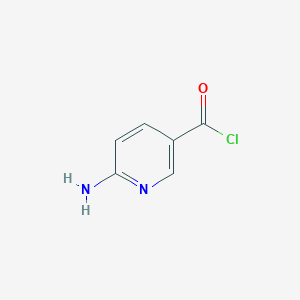
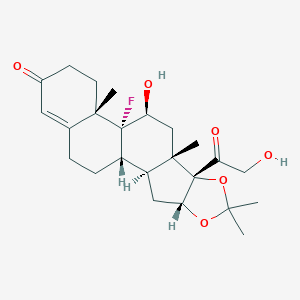
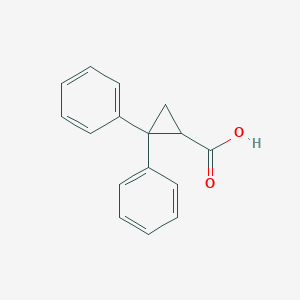
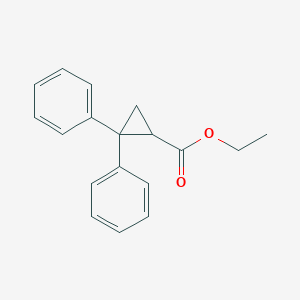
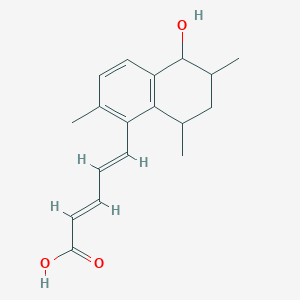
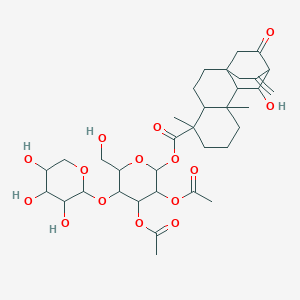
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
